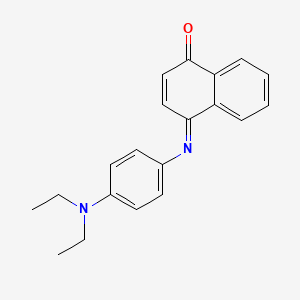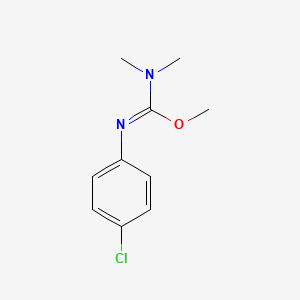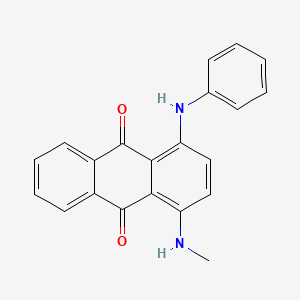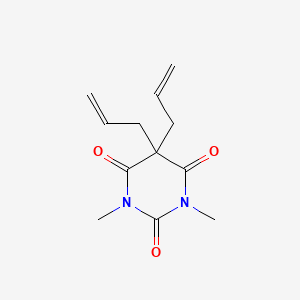
Dimethylallobarbital
説明
科学的研究の応用
Analytical Chemistry
Dimethylallobarbital has been utilized in analytical chemistry for the quantitative determination of barbiturate levels in biological samples. This application is crucial in forensic toxicology to assess drug intake or poisoning .
Pharmacology
In pharmacological research, Dimethylallobarbital serves as a reference compound for studying the mechanism of action of barbiturates. Its interactions with various receptors and enzymes provide insights into the sedative and hypnotic effects of this class of drugs .
Neuroscience
Dimethylallobarbital’s impact on the central nervous system makes it a valuable tool in neuroscience. It is used to elucidate the role of GABAergic transmission in neurological disorders and to understand the neurochemical pathways involved in sleep and consciousness .
Biochemistry
In biochemistry, Dimethylallobarbital is used to study protein-ligand interactions . It helps in understanding how barbiturates bind to proteins and influence their function, which is essential for drug design and development .
Therapeutic Uses
Although not widely used therapeutically today, Dimethylallobarbital has been investigated for its potential use in inducing sedation and treating conditions such as insomnia and seizure disorders . Its therapeutic profile provides a basis for developing new drugs with improved efficacy and safety profiles .
Clinical Research
Dimethylallobarbital is employed in clinical research to develop new analytical methods for drug monitoring. It serves as a calibration standard in the development of assays for therapeutic drug monitoring, ensuring accurate and reliable measurement of medication levels in patients .
作用機序
Target of Action
Dimethylallobarbital, like other barbiturates, primarily targets the GABA (gamma-aminobutyric acid) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and promote relaxation and sleep .
Mode of Action
Dimethylallobarbital enhances the action of GABA at the GABA_A receptor, leading to an increase in synaptic inhibition . This results in an overall decrease in neuronal activity, producing effects such as sedation, hypnosis, and anesthesia . The compound may also inhibit calcium channels, leading to a decrease in excitatory neurotransmitter release .
Biochemical Pathways
It is known that barbiturates like dimethylallobarbital can affect various neurochemical processes . These include the modulation of neurotransmitter release, alteration of ion channel function, and changes in neuronal membrane properties .
Pharmacokinetics
They are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . Factors such as lipid solubility, degree of ionization, and differences in absorption and distribution can affect the potency and duration of action of these drugs .
Result of Action
The molecular and cellular effects of Dimethylallobarbital’s action primarily involve the reduction of neuronal activity. This is achieved through the enhancement of GABA-mediated synaptic inhibition, leading to effects such as sedation, hypnosis, and potentially anesthesia . At the cellular level, this can involve changes in ion flux across neuronal membranes, alterations in neurotransmitter release, and modifications of neuronal excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethylallobarbital. For instance, factors such as diet, lifestyle, and exposure to other chemicals can impact the metabolism and effectiveness of the drug . Additionally, the gut microbiota, which can be influenced by diet and environmental exposures, may also play a role in drug metabolism and response
Safety and Hazards
特性
IUPAC Name |
1,3-dimethyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-5-7-12(8-6-2)9(15)13(3)11(17)14(4)10(12)16/h5-6H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTNRBUJWLUDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222530 | |
| Record name | Barbituric acid, 5,5-diallyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
722-97-4 | |
| Record name | 1,3-Dimethyl-5,5-di-2-propen-1-yl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 5,5-diallyl-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylallobarbital | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Barbituric acid, 5,5-diallyl-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLALLOBARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUB4TVA5NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



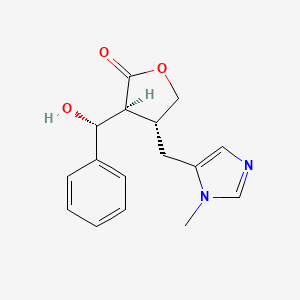
![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)
![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)


